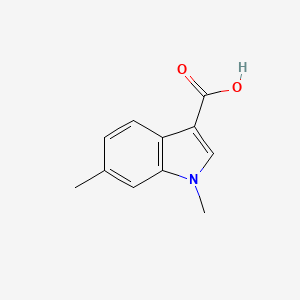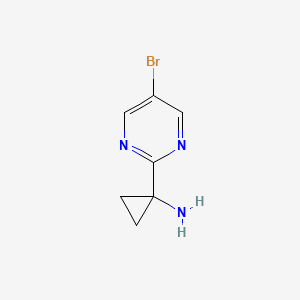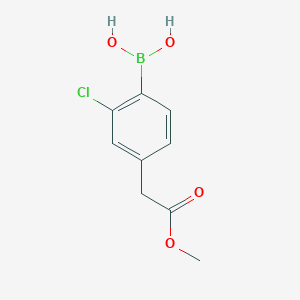
(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene
Overview
Description
(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene is an organic compound characterized by the presence of an ethoxy group and three fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene typically involves the reaction of ethyl vinyl ether with a fluorinating agent. One common method is the addition of trifluoromethyl iodide to ethyl vinyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at low temperatures to control the reactivity of the fluorinating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, this compound is studied for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in the design of new pharmaceuticals.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic effects. Fluorinated drugs can have enhanced metabolic stability and bioavailability, making them promising candidates for various treatments.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethoxy-3,3,3-trifluoropropane
- 1-ethoxy-2,2,2-trifluoroethane
- 1-ethoxy-1,1,1-trifluoropropane
Uniqueness
(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its (E)-isomer or other similar compounds.
Properties
IUPAC Name |
(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-9-4-3-5(6,7)8/h3-4H,2H2,1H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPDIKCBUPMVRN-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylene-2-oxaspiro[3.5]nonane](/img/structure/B3320625.png)
![[5-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B3320635.png)







![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)
![tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate](/img/structure/B3320678.png)


